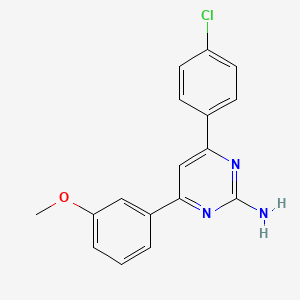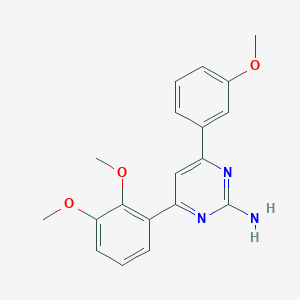
4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, abbreviated as 4-FMPP, is a chemical compound that is widely studied in the scientific research community. It is a member of the pyrimidine family, which is a class of organic compounds that are characterized by the presence of two nitrogen atoms in the same ring. 4-FMPP has been found to have a variety of applications in scientific research, including as a tool in organic synthesis and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 4-FMPP is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones that play a role in inflammation. By inhibiting the production of prostaglandins, 4-FMPP may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPP are not fully understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, 4-FMPP may have the potential to inhibit the growth of certain types of bacteria.
Advantages and Limitations for Lab Experiments
The use of 4-FMPP in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize and can be used in a variety of different reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-FMPP in laboratory experiments. For example, the compound is relatively toxic and must be handled with care. Additionally, the compound is relatively expensive and may not be available in large quantities.
Future Directions
There are a number of potential future directions for the use of 4-FMPP in scientific research. For example, the compound could be further studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, the compound could be studied for its potential to inhibit the growth of certain types of bacteria. Additionally, the compound could be studied for its potential to be used as a therapeutic agent. Finally, the compound could be studied for its potential to be used in organic synthesis and as a tool in other types of scientific research.
Synthesis Methods
4-FMPP can be synthesized through a number of different methods, including the use of an aryl halide, an amine, and an acid. The method involves the reaction of an aryl halide with an amine and an acid to form 4-FMPP. This reaction is typically carried out at a temperature of 180-200°C and a pressure of 1-2 atm. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon.
Scientific Research Applications
4-FMPP has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of organic compounds, such as amines and amides. Additionally, 4-FMPP has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, purines, and thiophenes. Additionally, 4-FMPP has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-diabetic agents.
properties
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAJNHKBBHENKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)